N'-[(1E)-(3-ethoxy-4-propoxyphenyl)methylene]-2-[(4-nitrobenzyl)thio]acetohydrazide
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Overview
Description
N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes ethoxy and propoxy groups attached to a phenyl ring, a nitrophenyl group, and an acetohydrazide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE typically involves a multi-step process. The initial step often includes the formation of the hydrazide by reacting an appropriate ester with hydrazine hydrate. This is followed by the condensation of the hydrazide with an aldehyde or ketone to form the final product. The reaction conditions usually require a solvent such as ethanol or methanol and may involve heating under reflux to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy and propoxy groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-{[4-PHENYL-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- N’-[(E)-(3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-2-{[4-(4-ETHOXYPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
Uniqueness
N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H25N3O5S |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C21H25N3O5S/c1-3-11-29-19-10-7-17(12-20(19)28-4-2)13-22-23-21(25)15-30-14-16-5-8-18(9-6-16)24(26)27/h5-10,12-13H,3-4,11,14-15H2,1-2H3,(H,23,25)/b22-13+ |
InChI Key |
UAGUEUDMZQXUQE-LPYMAVHISA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=N/NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])OCC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=NNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])OCC |
Origin of Product |
United States |
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